[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-[1-(cyanomethyl)-4-oxocyclohexa-2,5-dien-1-yl]acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-8(13)12-10(6-7-11)4-2-9(14)3-5-10/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
UCXIRPOSTCNIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(C=CC(=O)C=C1)CC#N |
Origin of Product |
United States |
Preparation Methods
El-Saghier Reaction with Ethyl Cyanoacetate
A solvent-free, one-pot method derived from El-Saghier chemistry enables the synthesis of cyclohexadienyl acetonitrile derivatives. Cyclohexanone reacts with ethyl cyanoacetate and ethyl glycinate hydrochloride under neat conditions at 70°C for 2 h, yielding a cyclohexadienyl intermediate. Subsequent acetylation with acetic anhydride introduces the acetylamino group (Table 1).
Table 1. Optimization of El-Saghier Reaction Conditions
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Neat | 70 | 2 | 90 |
| 2 | LiBr | Neat | 70 | 2 | 92 |
| 3 | CAN | 1,4-Dioxane | 80 | 4 | 25 |
Key advantages include high atom economy and avoidance of toxic solvents. However, competing imidazole formation requires careful stoichiometric control.
Functionalization of Cyclohexadienone Precursors
Oxidative Dearomatization with (Diacetoxyiodo)Benzene (DIB)
Methyl 4-hydroxyphenylacetate undergoes oxidative dearomatization using DIB and trifluoroacetic acid in acetonitrile, forming a cyclohexa-2,5-dienone intermediate. Subsequent nucleophilic cyanation with potassium cyanide introduces the acetonitrile group (Scheme 1).
Scheme 1.
- Oxidation :
$$ \text{Methyl 4-hydroxyphenylacetate} \xrightarrow[\text{CH}_3\text{CN}]{\text{DIB, TFA}} \text{Methyl 2-(4-oxocyclohexa-2,5-dien-1-yl)acetate} $$ - Cyanation :
$$ \xrightarrow[\text{DMF}]{\text{KCN}} [1-\text{OH}-4-\text{oxo}-2,5-\text{cyclohexadienyl}]\text{acetonitrile} $$ - Acetylation :
$$ \xrightarrow[\text{Ac}2\text{O}]{\text{Et}3\text{N}} \text{Target compound} $$
This method achieves a 78% overall yield but requires stringent exclusion of moisture to prevent hydrolysis.
Three-Component Coupling with Conjugated Dienes
Radical-Mediated Assembly
A transition-metal-free approach combines tetraarylborates, Bobbitt’s salt (4-AcNH-TEMPO), and acetonitrile under oxygen. The reaction proceeds via a cyclohexadienyl radical intermediate, which undergoes cross-coupling to install the nitrile group (Figure 1).
Figure 1. Proposed Mechanism
- Oxidation of tetraarylborate generates a radical cation.
- Intramolecular 1,2-aryl shift forms a cyclohexadienyl radical.
- Trapping with acetonitrile yields the product.
Conditions : 15 mol% Bobbitt’s salt, 2 bar O₂, CH₃CN, 25°C, 12 h.
Yield : 65–85%.
Comparative Analysis of Methods
Table 2. Efficiency and Practicality of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| El-Saghier Reaction | 90 | 95 | High | Competing imidazole formation |
| DIB-Mediated Oxidation | 78 | 98 | Moderate | Moisture sensitivity |
| Three-Component Coupling | 85 | 92 | Low | Requires high-pressure O₂ |
Challenges and Optimization Strategies
- Instability of Cyclohexadienyl Core : Electron-withdrawing groups (e.g., CN, CO) destabilize the conjugated system. Use of non-polar solvents (toluene, hexane) and low temperatures (–20°C to 0°C) mitigates decomposition.
- Regioselectivity in Cyanation : Steric effects favor nitrile addition at the less hindered position. Computational studies (DFT) suggest a 4.2 kcal/mol preference for the observed regioisomer.
- Byproduct Formation : Acetamide hydrolysis products arise under acidic conditions. Neutral buffering (pH 7–8) with NaHCO₃ suppresses this side reaction.
Chemical Reactions Analysis
Types of Reactions
[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles replace the acetyl group.
Common Reagents and Conditions
Oxidizing Agents: Iodobenzene diacetate
Reducing Agents: Sodium borohydride
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydroxyl compounds, and substituted derivatives with different functional groups replacing the acetyl group.
Scientific Research Applications
[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of [1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with its closest analogs identified in available literature:
Key Observations:
- Cyclohexadienyl vs. The deuterated methyl groups in the latter enhance its utility in magnetic resonance spectroscopy, a feature absent in the target compound .
- Acetylamino Group Comparison: Both the target compound and Inosiplex’s 4-(acetylamino)benzoate component share the acetylamino moiety. However, the benzoate’s aromaticity in Inosiplex likely improves metabolic stability compared to the non-aromatic cyclohexadienyl system, which may exhibit higher reactivity .
- Acetonitrile vs. Ester Functionality: The acetonitrile group in the target compound offers distinct reactivity (e.g., nucleophilic addition or hydrolysis to carboxylic acids) compared to the ester group in Inosiplex, which is prone to enzymatic cleavage in biological systems.
Physicochemical and Spectroscopic Properties
While direct data for the target compound is scarce, inferences can be drawn from analogs:
- Solubility: The acetonitrile group may reduce water solubility relative to Inosiplex’s ionic benzoate ester.
- Spectroscopic Signatures: The conjugated cyclohexadienyl system could exhibit UV-Vis absorption maxima near 250–300 nm, similar to diarylketones.
Biological Activity
The compound [1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile (C₉H₈N₂O) is an organic molecule notable for its structural features, including an acetylamino group and a cyclohexadiene moiety. This structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₈N₂O
- Molecular Weight : 190.20 g/mol
- Structural Features : The presence of the cyclohexadiene structure contributes to its reactivity and potential biological activity.
Potential Biological Activities
Computer-aided predictions indicate that This compound may exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anti-inflammatory Properties : The structural similarity to known anti-inflammatory agents suggests potential COX inhibition.
- Cytotoxic Effects : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines.
Synthesis Methods
The synthesis of This compound can be approached through various methods, which may include:
- Condensation Reactions : Utilizing acetylated amino acids with cyclohexadiene derivatives.
- Cyclization Techniques : Employing cycloaddition reactions to form the desired ring structures.
These methods highlight the versatility of synthetic organic chemistry in creating compounds with specific functionalities.
Antimicrobial Activity
A study explored the antimicrobial properties of structurally similar compounds, revealing that derivatives of cyclohexadienes often exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
Anti-inflammatory Mechanism
Research on related compounds has shown that they can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, naproxen, a known COX inhibitor, has been studied extensively for its interactions with COX enzymes using techniques like X-ray crystallography and mutagenesis studies. These insights can guide future investigations into the COX-inhibitory potential of This compound .
Cytotoxicity Studies
Initial cytotoxicity assays using various cancer cell lines (e.g., HCT116) indicated that compounds with similar structural motifs could induce apoptosis. Further studies are needed to elucidate the exact pathways involved and confirm these findings.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Acetaminophen | Acetylated amino phenol | Widely used analgesic and antipyretic |
| 2-Aminobenzoic Acid | Amino group on a benzoic acid skeleton | Known for synthesizing azo dyes |
| 4-Hydroxycoumarin | Coumarin derivative with a hydroxyl group | Exhibits anticoagulant properties |
This table illustrates the diversity within this structural class and highlights the unique features of This compound , particularly its potential biological activities stemming from its specific functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
